tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring substituted at the 4-position with a 2,6-dichloropyridine moiety and protected by a tert-butoxycarbonyl (Boc) group. This structure combines a nitrogen-rich heterocycle (piperidine) with a halogenated pyridine system, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as exemplified in and , where iodopyridine derivatives react with Boc-protected piperidine or piperazine precursors under microwave-assisted conditions .
Properties
IUPAC Name |
tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMOGKYUKJIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 4-(2,6-dichloropyridin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related structures can act as inhibitors for various cancer cell lines by disrupting critical signaling pathways .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier (BBB) suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer therapeutic avenues for conditions such as depression and anxiety disorders. In particular, its role as a selective inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19) indicates its relevance in drug metabolism and potential interactions with other medications used in psychiatric treatments .
3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against specific bacterial strains. This opens up possibilities for its use in developing new antibiotics or adjunct therapies for infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural similarities with several derivatives, differing in substituents, ring systems, or halogenation patterns. Below is a comparative analysis based on evidence:
Table 1: Structural Analogues and Similarity Scores
| CAS No. | Compound Name | Similarity Score | Key Differences |
|---|---|---|---|
| 1439823-01-4 | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate | 0.81 | Pyrimidine instead of pyridine ring |
| 635698-56-5 | tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 0.91 | Fused pyrido-pyrimidine system |
| 1065114-27-3 | tert-Butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | 0.86 | Azepine ring instead of piperidine |
| 205059-24-1 | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 0.92–0.96 | Piperazine-piperidine hybrid, no pyridine |
Key Observations :
- Halogenation: The 2,6-dichloro substitution on the pyridine ring (target compound) enhances electrophilicity compared to non-halogenated analogues like the compound in (tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
- Substituent Effects : The Boc group in all analogues improves solubility and stability during synthesis, but its removal under acidic conditions is critical for generating active intermediates .
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 331.24 g/mol. Its IUPAC name reflects its structural complexity, which includes a piperidine ring and a dichloropyridine moiety. The compound is known for its potential biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1496582-28-5 |
| Molecular Formula | C15H20Cl2N2O2 |
| Molecular Weight | 331.24 g/mol |
| Purity | 97% |
| Boiling Point | Not available |
| Log P (octanol-water) | High |
| Solubility | Variable based on solvent |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential roles in:
- Antimicrobial Activity : Exhibiting broad-spectrum antimicrobial properties against various pathogens.
- Anticancer Properties : Demonstrating inhibitory effects on tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
Recent studies have explored the compound's efficacy against specific cancer cell lines and its potential as a therapeutic agent in neurological disorders.
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value of approximately 25 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Neuropharmacological Effects : In animal models, this compound exhibited significant anxiolytic effects, suggesting its potential use in treating anxiety disorders.
- Antimicrobial Efficacy : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection depends on exposure levels: P95 respirators for low exposure and OV/AG/P99 or ABEK-P2 respirators for higher concentrations .
- Storage : Store in a dry, ventilated area away from heat, sunlight, and incompatible materials like strong oxidizers. Maintain temperature within the range specified by the supplier (e.g., 2–8°C for some analogs) .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. Which analytical methods are validated for characterizing the purity and structure of this compound?
- Answer :
- GC-MS : Use a split injection mode (1:50), injector temperature of 280°C, and RT locking with reference standards (e.g., tetracosane). Key fragments include m/z 57 (base peak) and 83/93 .
- FTIR-ATR : Analyze in the 4000–400 cm⁻¹ range with 4 cm⁻¹ resolution to identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) and piperidine ring vibrations .
- HPLC-TOF : Confirm molecular weight via exact mass analysis (e.g., theoretical m/z 276.1838; measured Δppm: -1.34) .
Q. How can researchers synthesize this compound with high yield and purity?
- Answer :
- Synthetic Route : React tert-butyl piperidine-1-carboxylate derivatives with 2,6-dichloropyridine-4-yl precursors under nucleophilic substitution conditions. Use anhydrous solvents (e.g., THF or DCM) and a catalyst like K₂CO₃ .
- Purification : Employ silica gel column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥98% is achievable via these methods .
Advanced Research Questions
Q. How do stability and reactivity data for this compound vary across different experimental conditions, and how should researchers address contradictions?
- Answer :
- Stability : The compound is generally stable under recommended storage conditions (dry, inert atmosphere). However, some analogs decompose at >100°C or in the presence of moisture, necessitating stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .
- Reactivity Conflicts : While most SDS report no hazardous reactions, incompatibility with strong oxidizers (e.g., peroxides) is noted. Validate reactivity using differential scanning calorimetry (DSC) to detect exothermic decomposition .
Q. What strategies optimize the compound’s use in catalytic or medicinal chemistry applications?
- Answer :
- Derivatization : The dichloropyridine moiety enables Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Use Pd(PPh₃)₄ and boronic acids in degassed toluene/EtOH at 80°C .
- Biological Screening : Assess pharmacokinetic (PK) properties using logP calculations (e.g., ClogP ~2.5) and solubility assays in PBS (pH 7.4). For CNS-targeted studies, ensure blood-brain barrier permeability via PAMPA assays .
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
- Answer :
- Acute Toxicity : While no carcinogenicity is reported by IARC/ACGIH, LD₅₀ values vary between analogs. Conduct in vitro cytotoxicity assays (e.g., HepG2 cells, IC₅₀) and compare with structural analogs like tert-butyl 4-(phenylamino)piperidine-1-carboxylate .
- Metabolite Identification : Use LC-MS/MS to detect potential toxic metabolites (e.g., dechlorinated or oxidized byproducts) in hepatocyte incubation studies .
Methodological Tables
| Analytical Parameter | GC-MS Conditions | HPLC-TOF Parameters |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | C18 (150 mm × 4.6 mm × 3.5 µm) |
| Mobile Phase | Helium (1.2 mL/min) | 0.1% Formic acid in H₂O/MeOH |
| Detection | EI at 70 eV | Positive ESI, mass range 100–600 |
| Reference |
| Synthetic Optimization | Conditions | Yield/Purity |
|---|---|---|
| Reaction Solvent | THF, anhydrous, 20°C, 2 hr | 75–85% yield |
| Catalyst | K₂CO₃ (2.5 equiv) | Purity: 95% (HPLC) |
| Purification | Column chromatography (hexane:EA) | Purity: ≥98% (GC-MS) |
| Reference |
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
